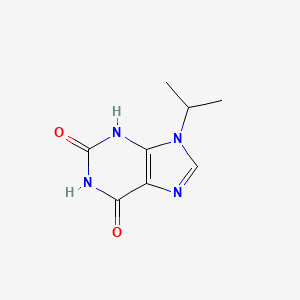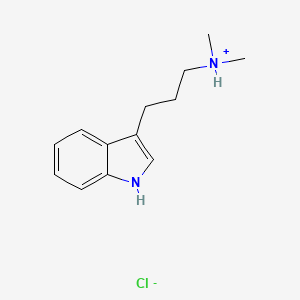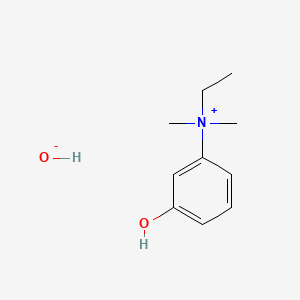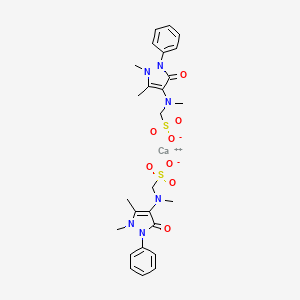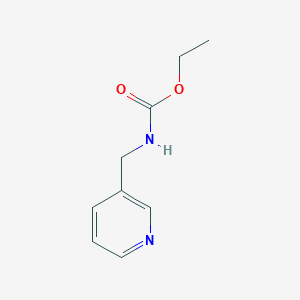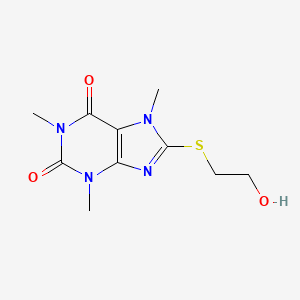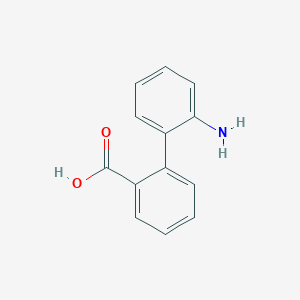![molecular formula C16H22Cl2N2O B15345344 N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide](/img/structure/B15345344.png)
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group, a dimethylamino group, and a cyclopentyl ring attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide typically involves the following steps:
Formation of the dichlorophenyl intermediate: The starting material, 3,4-dichlorophenylamine, is reacted with a suitable acylating agent to form the corresponding amide intermediate.
Cyclopentylation: The amide intermediate is then subjected to a cyclopentylation reaction using a cyclopentyl halide in the presence of a base to form the cyclopentyl-substituted amide.
Dimethylamination: Finally, the cyclopentyl-substituted amide is reacted with dimethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学研究应用
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
相似化合物的比较
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]propanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopropyl]propanamide: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H22Cl2N2O |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide |
InChI |
InChI=1S/C16H22Cl2N2O/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3/h8-10,14-15H,4-7H2,1-3H3 |
InChI 键 |
YCRFSKUCDBJWLX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


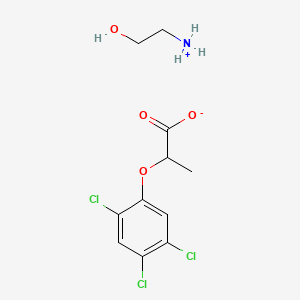
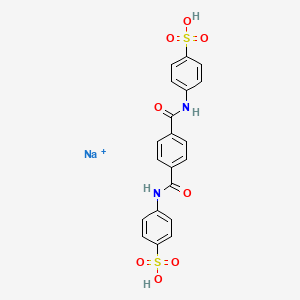
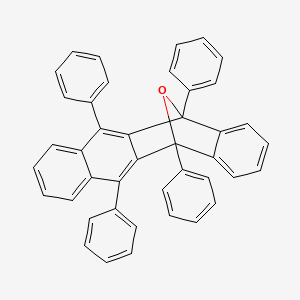
![5-Hydroxy-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-4-carboxylic acid](/img/structure/B15345281.png)

![1,2,3-Trifluoro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B15345290.png)
